Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate
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Overview
Description
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate is a chemical compound that features a morpholine ring, a thiazole ring, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate typically involves the reaction of morpholine with a thiazole derivative under specific conditions. One common method involves the use of potassium carbonate as a base to facilitate the reaction. The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Esters and amides.
Scientific Research Applications
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with biological macromolecules, while the thiazole ring can participate in electron transfer reactions. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-[(morpholin-4-yl)methyl]benzoate
- Potassium (morpholin-4-yl)methyltrifluoroborate
Uniqueness
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate is unique due to the presence of both a morpholine and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This compound exhibits a unique structural configuration that may contribute to its pharmacological properties.
Anticancer Potential
Recent studies have demonstrated that thiazole derivatives, including those similar to this compound, possess significant anticancer properties. For instance, compounds featuring the thiazole ring have shown promising results against various cancer cell lines:
Compound | IC50 (µg/mL) | Cell Line | Reference |
---|---|---|---|
Compound 9 | 1.61 ± 1.92 | HepG-2 (liver cancer) | |
Compound 10 | 1.98 ± 1.22 | HepG-2 (liver cancer) | |
Compound 13 | < Doxorubicin | Jurkat (leukemia) |
The structure-activity relationship (SAR) indicates that modifications to the thiazole moiety and the presence of electron-donating groups significantly enhance cytotoxic activity against cancer cells. For example, the introduction of a methyl group at specific positions on the phenyl ring has been linked to increased efficacy .
Antidiabetic Activity
Thiazole derivatives have also been explored for their antidiabetic properties. The compound's ability to stimulate insulin release and enhance glucose uptake has been noted in several studies. Morpholinothiazolyl compounds have been synthesized and tested for their in vitro activities related to insulin sensitivity:
These findings suggest that this compound may also play a role in metabolic regulation.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Antitumor Activity : The compound's ability to induce apoptosis in cancer cells is likely mediated through pathways involving Bcl-2 family proteins and other apoptotic markers .
- Insulin Sensitivity : The mechanism by which this compound enhances insulin sensitivity may involve modulation of glucose transporters or enhancement of pancreatic beta-cell function .
In Vitro Studies
Several in vitro studies have highlighted the efficacy of thiazole derivatives against various cancer cell lines:
- Study on HepG-2 Cells : A series of thiazole compounds were tested, revealing IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating a strong potential for these compounds as anticancer agents .
In Vivo Studies
While in vitro results are promising, further investigation into in vivo efficacy is essential for validating these findings. Preliminary studies suggest that these compounds may exhibit favorable pharmacokinetic profiles and low toxicity in animal models.
Properties
Molecular Formula |
C9H11KN2O3S |
---|---|
Molecular Weight |
266.36 g/mol |
IUPAC Name |
potassium;4-(morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3S.K/c12-9(13)8-10-7(6-15-8)5-11-1-3-14-4-2-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1 |
InChI Key |
DENVWVCPTXBBMC-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)C(=O)[O-].[K+] |
Origin of Product |
United States |
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